N-alpha-Methyl-L-lysine hydrochloride

Overview

Description

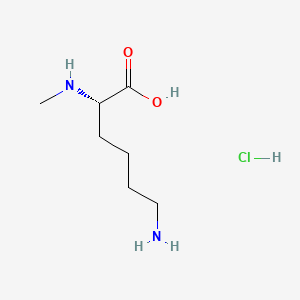

N-alpha-Methyl-L-lysine hydrochloride is a lysine analog with inhibitory effects on the growth and sporulation of Penicillium chrysogenum and benzyl-penicillin formation by mycelia .

Molecular Structure Analysis

The molecular formula of this compound is C7H16N2O2·HCl . The molecular weight is 196.68 . The InChI key is AQELUQTVJOFFBN-RGMNGODLSA-N .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 292.1±35.0 °C at 760 mmHg, and a flash point of 130.5±25.9 °C . It has 4 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Mechanism of Action

N-alpha-Methyl-L-lysine hydrochloride inhibits protein methylation by binding to the active site of protein methyltransferases. Protein methyltransferases are enzymes that add methyl groups to specific amino acids in proteins. By inhibiting protein methylation, this compound can affect various cellular processes that are regulated by protein methylation.

Biochemical and Physiological Effects:

This compound has been shown to affect a variety of cellular processes, including gene expression, DNA repair, and cell signaling. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-alpha-Methyl-L-lysine hydrochloride in lab experiments is its ability to selectively inhibit protein methylation. This allows researchers to study the specific effects of protein methylation on cellular processes. However, one limitation of using this compound is that it may affect other cellular processes in addition to protein methylation, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-alpha-Methyl-L-lysine hydrochloride. One direction is to study its effects on specific cellular processes, such as DNA repair or cell signaling. Another direction is to investigate its potential as a therapeutic agent for cancer or other diseases. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effects.

Synthesis Methods

N-alpha-Methyl-L-lysine hydrochloride can be synthesized by reacting L-lysine with formaldehyde and sodium cyanoborohydride. The reaction results in the formation of N-alpha-methyl-L-lysine, which can then be converted to this compound by reacting it with hydrochloric acid.

Scientific Research Applications

N-alpha-Methyl-L-lysine hydrochloride is commonly used in scientific research to study the role of protein methylation in various biological processes. It is used to inhibit protein methylation and study the effects of this inhibition on cellular processes. This compound is also used to study the role of protein methylation in cancer, as many cancer cells exhibit abnormal levels of protein methylation.

Safety and Hazards

properties

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKQYOOMILVOV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716912 | |

| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14000-28-3 | |

| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-Methyl-L-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

iodonium triflate](/img/structure/B598164.png)